

A Comparative Selectivity Profile of Multi-Kinase Inhibitors: Sunitinib vs. Sorafenib

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Compound of Interest

Compound Name: Multi-kinase-IN-2

Cat. No.: B12407156

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profiles of two widely studied multi-kinase inhibitors, Sunitinib and Sorafenib. The information presented is intended to aid researchers in understanding the on-target and off-target activities of these compounds, facilitating informed decisions in drug development and chemical biology research. All quantitative data is derived from publicly available kinome scan datasets.

Selectivity Profiling Data

The following tables summarize the binding affinities of Sunitinib and Sorafenib against a panel of human kinases as determined by the KINOMEScan™ platform. The data is presented as the percentage of the kinase bound by the respective inhibitor at a concentration of 10 μ M, where a lower percentage indicates stronger binding. For clarity, only a subset of key targets and off-targets is displayed.

Sunitinib: Key Targets and Off-Targets

Kinase Target	Kinase Family	Percent of Control (%) @ 10µM
VEGFR2 (KDR)	TK	0.5
PDGFRβ	TK	1.0
KIT	TK	1.5
FLT3	TK	2.0
RET	TK	3.5
CSF1R	TK	4.0
ABL1	TK	25.0
SRC	TK	30.0
MEK1 (MAP2K1)	TKL	85.0
EGFR	TK	90.0

Sorafenib: Key Targets and Off-Targets

Kinase Target	Kinase Family	Percent of Control (%) @ 10µM
BRAF	TKL	0.2
VEGFR2 (KDR)	TK	1.2
PDGFRβ	TK	1.8
KIT	TK	2.5
FLT3	TK	3.0
RET	TK	4.5
c-RAF (RAF1)	TKL	5.0
ABL1	TK	40.0
SRC	TK	55.0
EGFR	TK	95.0

Data sourced from the HMS LINCS Project.[\[1\]](#)[\[2\]](#) Values represent the percentage of kinase that remains bound to an immobilized ligand after competition with the test compound. A lower percentage signifies a higher affinity of the compound for the kinase.

Experimental Protocols

The selectivity data presented in this guide was generated using the KINOMEScan™ competition binding assay.[\[1\]](#)

Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase captured by the immobilized ligand is measured using quantitative PCR (qPCR) for a DNA tag that is fused to the kinase.

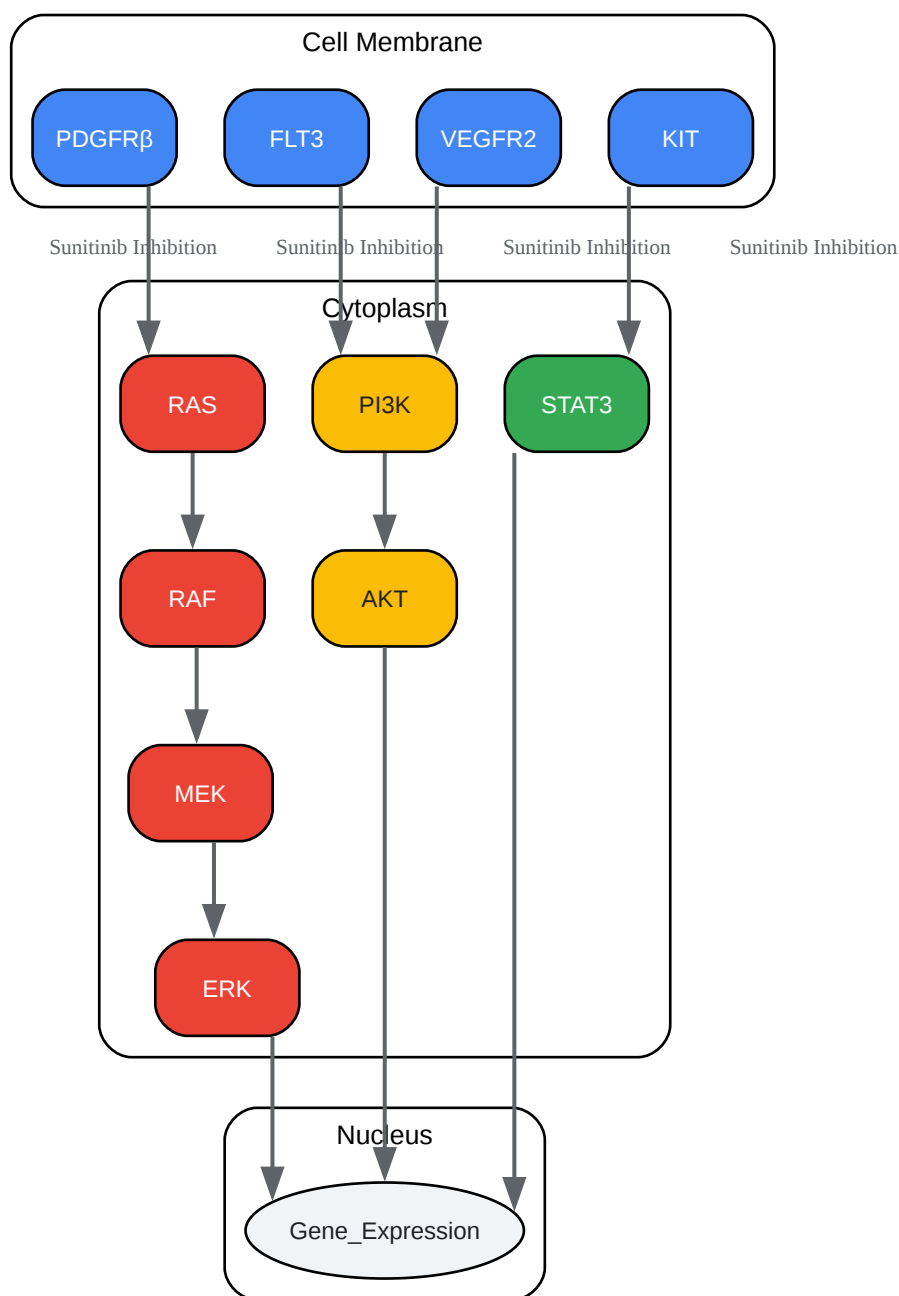
Brief Protocol:

- **Kinase-Phage Fusion:** Kinases are expressed as fusions with T7 bacteriophage.

- **Immobilized Ligand:** A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
- **Competition Assay:** The kinase-phage construct is incubated with the immobilized ligand and the test compound (e.g., Sunitinib or Sorafenib) at a defined concentration.
- **Washing:** Unbound kinase-phage is washed away.
- **Elution and Quantification:** The amount of bound kinase-phage is eluted and quantified using qPCR of the phage DNA.
- **Data Analysis:** The amount of kinase bound in the presence of the test compound is compared to a DMSO control. Results are typically expressed as "percent of control," where a lower value indicates a stronger interaction between the compound and the kinase.

Visualizations

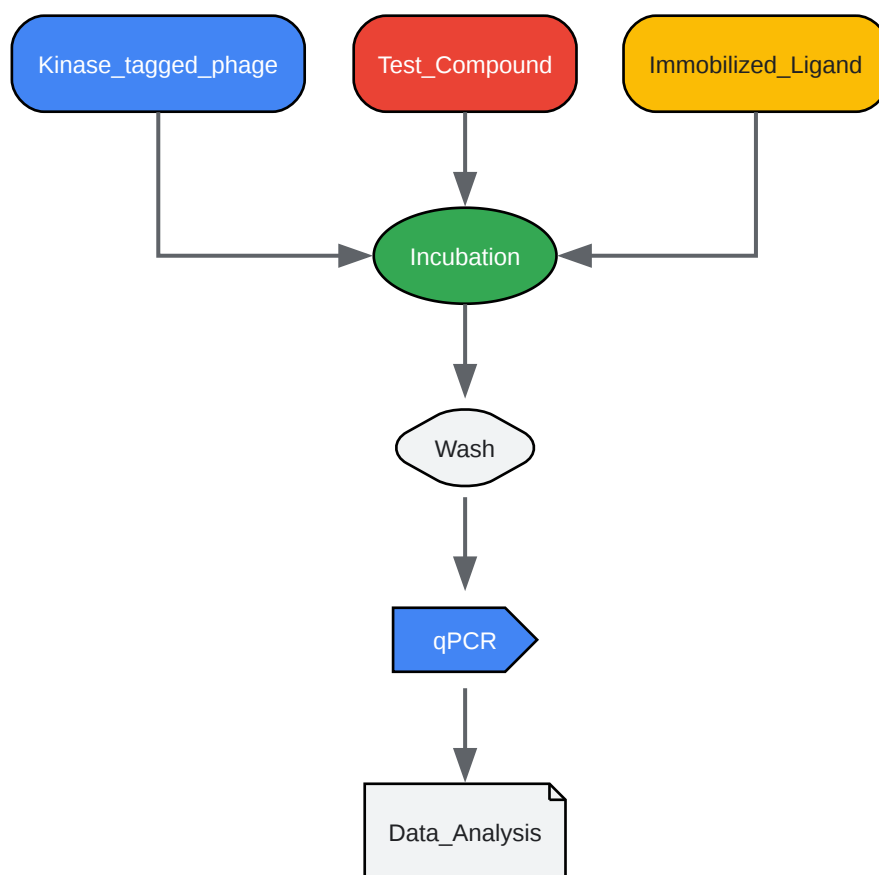
Signaling Pathways Targeted by Sunitinib



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Caption: Primary signaling pathways inhibited by Sunitinib.

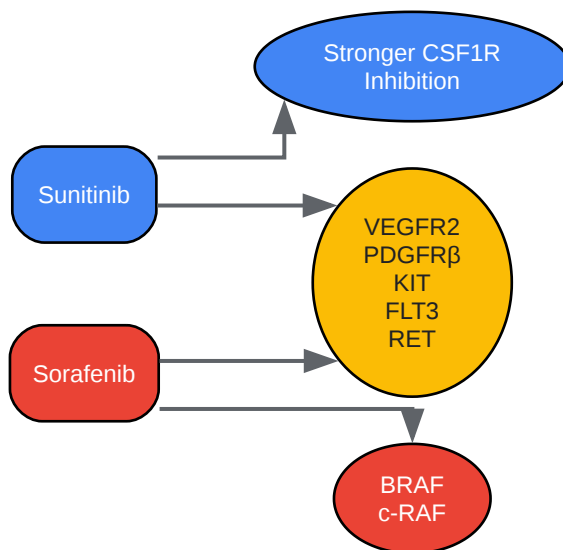
KINOMEScan™ Experimental Workflow



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Caption: Simplified workflow of the KINOMEScan™ assay.

Logical Comparison of Inhibitor Selectivity



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Caption: Overlap and specificity of Sunitinib and Sorafenib targets.

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References

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- 2. KINOMEScan data - HMS LINCS Project [lincs.hms.harvard.edu]
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